

Pennsylvania Green: A Technical Guide for Advanced Research

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Compound of Interest		
Compound Name:	Pennsylvania Green	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent probe,

Pennsylvania Green. It details the chemical structure, physicochemical properties, and synthesis of its key derivative, 4-carboxy-Pennsylvania Green. This document outlines detailed experimental protocols for its synthesis, characterization, and application in cellular imaging, specifically for visualizing the endocytic pathway. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams generated using the DOT language to illustrate the synthetic pathway and experimental workflows, adhering to specified visualization standards.

Introduction

Pennsylvania Green is a synthetic fluorophore designed as a hybrid of Oregon Green and Tokyo Green. It was developed to be a more hydrophobic, photostable, and less pH-sensitive alternative to fluorescein, making it a valuable tool for biological imaging.[1] Its properties make it particularly well-suited for constructing molecular probes to study cellular processes, especially in acidic environments like endosomes. This guide will focus on the chemical structure, properties, and common experimental procedures related to **Pennsylvania Green** and its derivatives.



Chemical Structure and Core Properties

The core structure of **Pennsylvania Green** is a xanthene dye. The key derivative for bioconjugation is 4-carboxy-**Pennsylvania Green**, which provides a handle for attachment to other molecules.

Table 1: Physicochemical Properties of 4-carboxy-Pennsylvania Green

Property	Value	Reference
Molecular Formula	C21H12F2O5	PubChem
Molecular Weight	398.32 g/mol	PubChem
Excitation Maximum (λex)	494 nm	[2][3]
Emission Maximum (λem)	515 nm	[2][3]
Molar Extinction Coefficient (ε)	~82,000 M ⁻¹ cm ⁻¹ (at pH 7.4)	[4]
Fluorescence Quantum Yield (Φ)	0.91 (at pH 9.0)	[4]
рКа	4.8	[1][4]

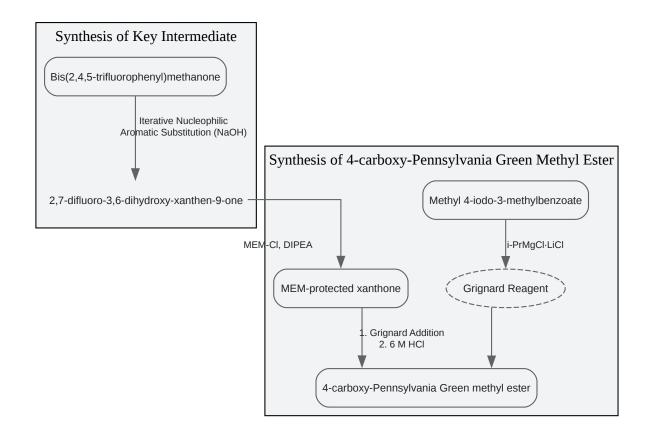
Synthesis of 4-carboxy-Pennsylvania Green

The synthesis of 4-carboxy-**Pennsylvania Green** is a multi-step process. A scalable synthesis for its key intermediate, 2,7-difluoro-3,6-dihydroxy-xanthen-9-one, has been developed, making the fluorophore more accessible for research.

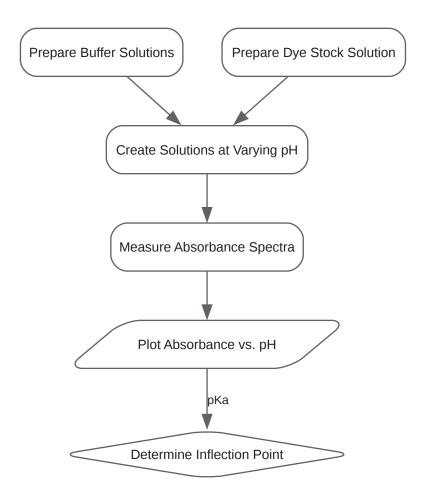
Synthetic Pathway

The overall synthetic scheme for 4-carboxy-**Pennsylvania Green** methyl ester is depicted below.

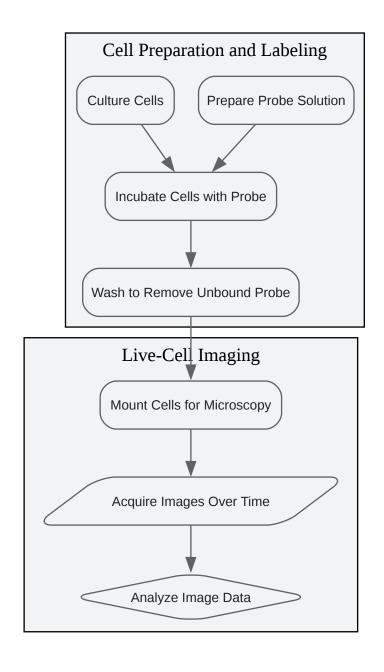












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